molecular formula C14H9NO2 B5803107 9-oxo-9H-fluorene-3-carboxamide

9-oxo-9H-fluorene-3-carboxamide

Cat. No.: B5803107
M. Wt: 223.23 g/mol
InChI Key: LTQNYPKKCPOQDX-UHFFFAOYSA-N
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Description

9-oxo-9H-fluorene-3-carboxamide is a chemical compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The compound’s structure consists of a fluorene core with a carboxamide group at the 3-position and a ketone group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-9H-fluorene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which is commercially available.

    Oxidation: Fluorene is oxidized to 9-fluorenone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Carboxylation: The 9-fluorenone is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.

    Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-oxo-9H-fluorene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-oxo-9H-fluorene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 9-oxo-9H-fluorene-3-carboxamide involves its interaction with specific molecular targets. The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxo-9H-fluorene-1-carboxamide
  • 9-oxo-9H-fluorene-4-carboxamide
  • 9-oxo-9H-fluorene-2,7-disulfonic acid

Uniqueness

9-oxo-9H-fluorene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

9-oxofluorene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNYPKKCPOQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
9-oxo-9H-fluorene-3-carboxamide
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Reactant of Route 4
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Reactant of Route 6
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